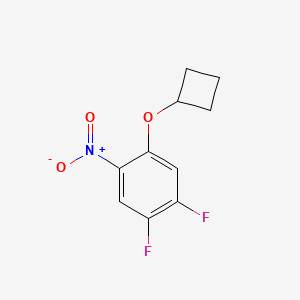
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene is an organic compound with the molecular formula C10H9F2NO3 This compound is characterized by the presence of a cyclobutoxy group, two fluorine atoms, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene typically involves the following steps:
Cyclobutoxylation: The cyclobutoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the nitro-substituted benzene derivative with cyclobutanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a catalyst or a strong base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Reduction: The major product is 1-Cyclobutoxy-4,5-difluoro-2-aminobenzene.
Substitution: Depending on the nucleophile, products can include 1-Cyclobutoxy-4-amino-5-fluoro-2-nitrobenzene or 1-Cyclobutoxy-4-thio-5-fluoro-2-nitrobenzene.
Applications De Recherche Scientifique
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclobutoxy-4-fluoro-2-nitrobenzene: Similar structure but with only one fluorine atom.
1-Cyclobutoxy-4,5-dichloro-2-nitrobenzene: Similar structure but with chlorine atoms instead of fluorine.
1-Cyclobutoxy-4,5-difluoro-2-aminobenzene: The amino derivative of the compound.
Uniqueness
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene is unique due to the combination of the cyclobutoxy group, two fluorine atoms, and a nitro group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9F2NO3 |
|---|---|
Poids moléculaire |
229.18 g/mol |
Nom IUPAC |
1-cyclobutyloxy-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C10H9F2NO3/c11-7-4-9(13(14)15)10(5-8(7)12)16-6-2-1-3-6/h4-6H,1-3H2 |
Clé InChI |
AOGCIOQQBKDEHN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC(=C(C=C2[N+](=O)[O-])F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



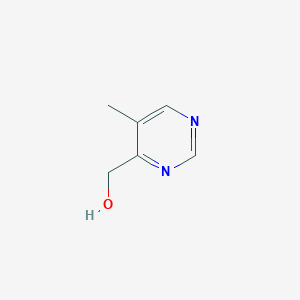
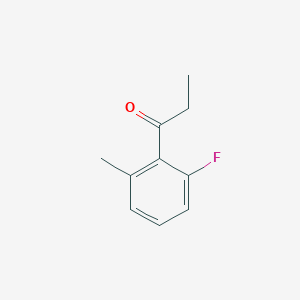
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13033929.png)
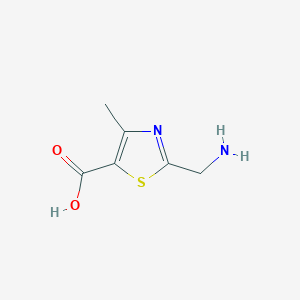
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)

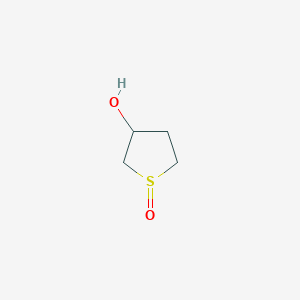

![2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B13033955.png)
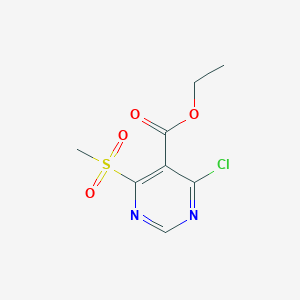
![Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate](/img/structure/B13033964.png)
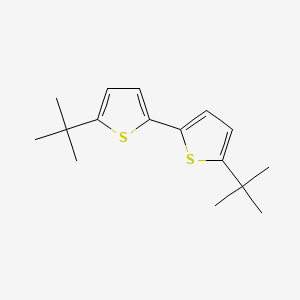
![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)
